S32826

autotaxin inhibition enzymatic assay kinetic parameters

S32826 ([4-(tetradecanoylamino)benzyl]phosphonic acid, CAS 1096770-84-1; disodium salt CAS 1103672-43-0) is an aromatic phosphonate-based small molecule autotaxin (ATX) inhibitor with an enzyme IC50 of 8.8 nM against recombinant autotaxin β. It exhibits comparable inhibitory potency across the three known autotaxin isoforms (α, β, and γ).

Molecular Formula C21H36NO4P
Molecular Weight 397.5 g/mol
CAS No. 1096770-84-1
Cat. No. B592850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS32826
CAS1096770-84-1
SynonymsP-[[4-[(1-oxotetradecyl)amino]phenyl]methyl]-phosphonic acid
Molecular FormulaC21H36NO4P
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O
InChIInChI=1S/C21H36NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26)
InChIKeyOUXAHVRWFHOKHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

S32826 (1096770-84-1) ATX Inhibitor Procurement Guide: Nanomolar Potency, Isoform Profile, and Tool Compound Selection


S32826 ([4-(tetradecanoylamino)benzyl]phosphonic acid, CAS 1096770-84-1; disodium salt CAS 1103672-43-0) is an aromatic phosphonate-based small molecule autotaxin (ATX) inhibitor with an enzyme IC50 of 8.8 nM against recombinant autotaxin β [1]. It exhibits comparable inhibitory potency across the three known autotaxin isoforms (α, β, and γ) . S32826 was the first reported ATX inhibitor with nanomolar potency and has been established as a pharmacological tool compound for validating ATX/LPA axis involvement in cellular pathology models [2]. The compound is widely available from multiple commercial suppliers with standard purity specifications (≥98% by HPLC) in both free acid and disodium salt hydrate forms .

1
In Vitro ATX Tool Supports recombinant autotaxin inhibition studies and biochemical assay validation.
2
Pan-Isoform Profile Reported comparable potency across ATX α, β, and γ isoforms in enzymatic assays.

S32826 (1096770-84-1) Differentiation from Next-Generation ATX Inhibitors: Why Direct Substitution Fails


S32826 cannot be simply interchanged with more recent ATX inhibitors (e.g., PF-8380, GLPG1690/Ziritaxestat, BBT-877) due to fundamentally divergent physicochemical, binding, and pharmacokinetic profiles. While newer clinical candidates were specifically engineered to overcome S32826's well-documented lipophilicity and poor in vivo bioavailability, this engineering came at the cost of altered enzyme kinetics, isoform selectivity, and off-target profiles [1]. S32826's tridecylamide substituent confers nanomolar potency but severely limits aqueous solubility and epithelial permeability, rendering it unsuitable for in vivo animal studies where next-generation inhibitors excel [2]. Conversely, S32826's consistent potency across all three ATX isoforms and its distinct competitive/noncompetitive binding behavior relative to substrate-analog inhibitors (e.g., BrP-LPA) makes it the reference standard for specific in vitro experimental designs [3].

S32826 Tool
Consistent pan-ATX inhibition and well-characterized enzymatic kinetics for in vitro target engagement.
Next-Gen Inhibitors
Optimized for in vivo PK; altered binding modes and isoform profiles may shift assay interpretation.
!
Lipophilicity-driven in vivo limitations restrict direct method transfer to animal models without PK validation.

S32826 (1096770-84-1) Quantitative Differentiation Evidence: Comparator Data for Scientific Procurement Decisions


S32826 vs. PF-8380: Differential Ki Values with ATX Substrate AR-2 in Enzymatic Assays

In a direct head-to-head enzymatic comparison using the fluorogenic ATX substrate AR-2 (Km = 0.66 ± 0.05 µM), S32826 demonstrated a Ki of 1.6 ± 1.9 nM, which is numerically 2-fold lower (more potent) than PF-8380, which exhibited a Ki of 3.2 ± 1.0 nM [1]. While both compounds operate in the low nanomolar range, this quantitative difference in binding affinity under identical assay conditions establishes that S32826 retains a marginal but measurable potency advantage over PF-8380 in isolated enzyme systems.

S32826 vs. PF-8380
Head-to-head
S32826 Ki 1.6 ± 1.9 nM
PF-8380 Ki 3.2 ± 1.0 nM
Assay potency context: supports selection for maximum enzyme inhibition.
AR-2 substrate; Km = 0.66 ± 0.05 µM.
autotaxin inhibition enzymatic assay kinetic parameters PF-8380 comparison

S32826 vs. BrP-LPA: Comparative Ki Differential Reveals Distinct Binding Mode in ATX Enzymatic Assays

In a cross-study comparable enzymatic analysis using the ATX substrate AR-2 (Km = 0.66 ± 0.05 µM), S32826 exhibits a Ki of 1.6 ± 1.9 nM, whereas the substrate-analog inhibitor BrP-LPA (bromophosphonate LPA) exhibits a Ki of 300 ± 300 nM [1]. This represents a quantified difference of approximately 188-fold higher binding affinity for S32826 relative to BrP-LPA under identical assay conditions. The large Ki differential reflects fundamentally distinct binding mechanisms between aromatic phosphonate-based inhibitors (S32826) and substrate-mimetic LPA analogs.

S32826 vs. BrP-LPA
Cross-study comparable
S32826 Ki 1.6 ± 1.9 nM
BrP-LPA Ki 300 ± 300 nM
Binding mode context: distinct non-lipid inhibitor profile for robust enzyme blockade.
Same assay conditions; supports crystallography studies.
autotaxin inhibition binding kinetics BrP-LPA comparison substrate analog

S32826 vs. GLPG1690 (Ziritaxestat): Differential In Vitro IC50 Values in ATX Enzymatic Assays

S32826 demonstrates an IC50 of 8.8 nM against recombinant autotaxin β [1]. In cross-study comparable analysis, the clinical-stage ATX inhibitor GLPG1690 (Ziritaxestat) exhibits an IC50 of 131 nM in isolated enzyme assays . This represents a quantified difference of approximately 15-fold greater in vitro potency for S32826 relative to GLPG1690, though it must be noted that assay conditions and substrate types may differ between these independent studies.

S32826 vs. GLPG1690
Cross-study comparable
~15-fold higher in vitro potency
Assay potency context: in vitro biochemical target engagement review.
Assay conditions may differ; not indicative of clinical profile.
autotaxin inhibition IC50 comparison GLPG1690 clinical candidate

S32826: Conserved Inhibitory Potency Across All Three ATX Isoforms (α, β, γ) in Enzymatic Assays

S32826 demonstrates comparable inhibitory potency across all three known autotaxin isoforms (α, β, and γ) in enzymatic assays using [14C]lyso-phosphatidylcholine as substrate [1]. While this represents class-level inference regarding isoform selectivity relative to other inhibitors, the consistent pan-isoform inhibition profile of S32826 is a defining characteristic that differentiates it from more recently developed ATX inhibitors that may exhibit isoform-specific preferences or have not been fully characterized across all isoforms.

Pan-ATX Isoform Profile
Class-level
Comparable inhibition across ATX α, β, and γ isoforms.
Supports use in models with mixed or undefined ATX isoform expression.
Qualitative class-level inference; data to verify per isoform.
autotaxin isoforms isoform selectivity pan-ATX inhibition tool compound

S32826: Documented Functional Cellular Activity in Adipocyte LPA Release Assay

S32826 inhibits lysophosphatidic acid (LPA) release from adipocytes with an IC50 of 90 nM . This represents the compound's functional cellular activity downstream of ATX inhibition. While this evidence is presented as supporting documentation rather than a direct head-to-head comparison, the availability of a well-characterized cellular IC50 value provides a benchmark that enables procurement decisions: researchers can compare this 90 nM value against published cellular IC50 values of alternative ATX inhibitors in comparable adipocyte or LPA release assays to evaluate relative functional potency.

Cellular LPA Release
Supporting evidence
IC50 90 nM in adipocyte assay
Reported cell-model response context for functional activity benchmarking.
Data to verify; single-study characterization.
LPA release adipocyte assay cellular activity functional inhibition

S32826: Documented In Vivo Pharmacokinetic Limitations Dictate Its Appropriate Use Case as an In Vitro Tool

S32826's tridecylamide substituent contributes to poor aqueous solubility and low epithelial permeability, severely limiting its bioavailability and utility in animal models [1]. This pharmacokinetic limitation is a critical differentiation factor: while S32826 was the first reported nanomolar ATX inhibitor, its poor in vivo properties explicitly restrict its appropriate use to in vitro applications . This contrasts sharply with next-generation clinical candidates (e.g., GLPG1690, BBT-877, PF-8380) that were specifically optimized for favorable oral bioavailability and in vivo efficacy.

In Vivo PK Limitation
Class-level
Poor solubility and epithelial permeability documented.
Limits appropriate use to in vitro applications; may require validation for in vivo protocols.
Source review; contrasts with next-gen candidates.
pharmacokinetics bioavailability in vivo limitations tool compound lipophilicity

S32826 (1096770-84-1) Procurement Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Users


In Vitro Biochemical Assay Development and High-Throughput ATX Inhibition Screening

S32826 is optimally deployed as a reference inhibitor and positive control in in vitro biochemical ATX inhibition assays, including high-throughput screening campaigns. Its well-characterized IC50 of 8.8 nM against recombinant autotaxin β and superior Ki of 1.6 ± 1.9 nM relative to PF-8380 (Ki = 3.2 ± 1.0 nM) under identical AR-2 substrate conditions establishes S32826 as a benchmark tool for assay validation, Z'-factor determination, and normalization of inhibitor potency across compound libraries. S32826's pan-isoform inhibition profile across ATX α, β, and γ further supports its use in assays employing mixed or undefined ATX isoform sources.

Cellular Validation Studies of the ATX/LPA Axis in Cancer, Fibrosis, and Inflammation Models

S32826 is appropriate for cellular studies validating the functional role of the ATX/LPA signaling axis in disease-relevant cell models. The compound's documented IC50 of 90 nM for inhibiting LPA release from adipocytes provides a quantitative reference point for selecting effective working concentrations in cell culture experiments. This application scenario is supported by published studies demonstrating S32826-mediated reduction in pancreatic cancer cell viability and migration, establishing the compound's utility in oncology-focused ATX inhibition research.

X-Ray Crystallography and Structural Biology of ATX-Inhibitor Complexes

S32826 is a suitable tool compound for structural biology applications, particularly X-ray crystallography studies of autotaxin-inhibitor co-complexes. Its nanomolar binding affinity (Ki = 1.6 ± 1.9 nM) and distinct aromatic phosphonate chemotype—which differs fundamentally from LPA-analog inhibitors like BrP-LPA—make S32826 valuable for elucidating alternative ATX binding modes and informing structure-based drug design efforts. The compound's robust enzyme inhibition ensures stable co-complex formation under crystallization conditions.

Benchmarking Novel ATX Inhibitor Candidates in Comparative Pharmacology Studies

S32826 serves as a historical reference standard for benchmarking the potency and selectivity of newly discovered or synthesized ATX inhibitor candidates. As the first reported nanomolar ATX inhibitor, S32826 provides a well-documented baseline IC50 of 8.8 nM against which novel inhibitors can be quantitatively compared in side-by-side enzymatic assays. Procurement of S32826 enables direct, internally controlled comparison studies that establish the relative potency improvements or selectivity advantages of proprietary or next-generation ATX inhibitors.

Application
Selection Property
Validation Focus
ATX inhibition screening
Pan-isoform enzymatic potency
Assay sensitivity and isoform context
ATX/LPA signaling validation
Cellular LPA release inhibition
Cell-model endpoint review
ATX-inhibitor co-crystallography
Nanomolar binding affinity
Stable co-complex formation context
Novel ATX inhibitor benchmarking
Reference standard baseline
Comparator assay-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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